molecular formula C16H14ClFN6O B2594212 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942001-01-6

1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2594212
CAS No.: 942001-01-6
M. Wt: 360.78
InChI Key: PCJLALUOUKKEQL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H14ClFN6O and its molecular weight is 360.78. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure of urea derivatives, including those similar to 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, plays a crucial role in their reactivity and potential applications. For instance, reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate have shown that ureas can undergo various cyclizations leading to the formation of different heterocyclic compounds, which are significant in the development of new materials and pharmaceuticals (Papadopoulos, 1984).

Crystallography and Material Sciences

The crystal structure analysis of benzoylurea pesticides, closely related to the compound , helps in understanding the intermolecular interactions, such as hydrogen bonding and π–π interactions, which are pivotal for the design of materials with specific properties. This knowledge is applied in improving the efficacy and stability of compounds for agricultural use (Jeon et al., 2014).

Pharmacological Research

Urea derivatives are known for their varied biological activities, including cytokinin-like activity and the enhancement of adventitious root formation. This highlights their potential use in agriculture and plant biotechnology to promote plant growth and development, demonstrating the broad applicability of urea derivatives in scientific research (Ricci & Bertoletti, 2009).

Synthesis and Medicinal Chemistry

The variation in the site of lithiation of N′-aryl-N,N-dimethylureas, including those with substituents similar to the compound of interest, has been studied for the synthesis of various derivatives. These findings are crucial for the development of new synthetic pathways in medicinal chemistry, offering routes to novel compounds with potential therapeutic applications (Smith et al., 1999).

Environmental Chemistry

The interaction of urea derivatives with fluoride ions, leading to proton transfer reactions, has been explored. Such studies are relevant for understanding the chemical behavior of urea derivatives in various environments and could be applied in the development of sensors or in water treatment technologies (Boiocchi et al., 2004).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJLALUOUKKEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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